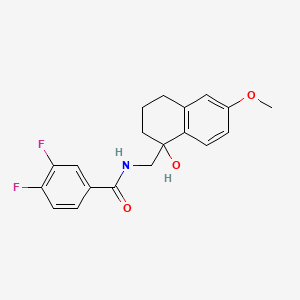

3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with 3,4-difluoro groups, linked via a methylene bridge to a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene moiety. The fluorine atoms enhance lipophilicity and metabolic stability, while the tetrahydronaphthalene system provides a partially saturated, conformationally flexible scaffold.

Properties

IUPAC Name |

3,4-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO3/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-22-18(23)13-4-7-16(20)17(21)10-13/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZHJHNAIJPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through a Friedel-Crafts alkylation followed by reduction processes to obtain the desired hydroxyl and methoxy groups. The difluoro benzamide moiety is then introduced through a series of reactions involving fluorination and amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The amide bond can be reduced to an amine.

Substitution: : The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reducing amides to amines.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of amines.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analog: N-((1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)-3,5-Dimethylisoxazole-4-Carboxamide

- Key Differences: Substituents: Replaces the 3,4-difluorobenzamide with a 3,5-dimethylisoxazole-4-carboxamide group. Molecular Weight: 330.4 (vs. ~344–350 for the target compound), reflecting the absence of fluorine atoms and a lighter heterocyclic system.

- Implications : Reduced lipophilicity (logP) due to the polar isoxazole ring, which may impact membrane permeability .

Structural Analog: (2E)-3-(Furan-3-yl)-N-[(1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]Prop-2-Enamide

- Key Differences :

- Core Structure : Substitutes the benzamide with a propenamide chain terminating in a furan ring.

- Molecular Weight : 327.37 (slightly lower than the target compound).

- Conformational Flexibility : The unsaturated propenamide linker may restrict rotational freedom compared to the methylene bridge in the target compound.

- Implications : The furan’s oxygen atom could enhance solubility but reduce hydrophobic interactions with biological targets .

Structural Analog: 3,4-Difluoro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

- Key Differences: Aromatic System: Uses a tetrahydroquinoline scaffold instead of tetrahydronaphthalene. Substituents: A propanoyl group replaces the hydroxyl and methoxy groups on the tetrahydronaphthalene. Molecular Weight: 344.4 (comparable to the target compound).

- Implications: The tetrahydroquinoline’s planar aromaticity may improve π-π stacking interactions, while the propanoyl group could alter metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C20H20F2NO3 | ~350 | 3,4-difluorobenzamide, tetrahydronaphthalene | 3.5–4.0 |

| N-((1-Hydroxy-6-Methoxy-THN†-1-yl)methyl)-3,5-Dimethylisoxazole-4-Carboxamide | C18H22N2O4 | 330.4 | 3,5-dimethylisoxazole | 2.8–3.2 |

| (2E)-3-(Furan-3-yl)-Propenamide Analog | C19H21NO4 | 327.37 | Furan, propenamide | 2.5–3.0 |

| 3,4-Difluoro-N-(1-Propanoyl-THQ‡-7-yl)Benzamide | C19H18F2N2O2 | 344.4 | Propanoyl, tetrahydroquinoline | 3.2–3.7 |

*logP values estimated using fragment-based methods. †THN = Tetrahydronaphthalene; ‡THQ = Tetrahydroquinoline.

Research Findings and Implications

- Fluorine vs. Heterocycles : Fluorine substituents in the target compound improve metabolic stability and electronegativity compared to oxygen-rich heterocycles (e.g., isoxazole, furan), which may prioritize solubility over membrane penetration .

- Scaffold Flexibility: The tetrahydronaphthalene’s partial saturation offers conformational adaptability, whereas tetrahydroquinoline’s rigidity may enhance target specificity .

- Therapeutic Potential: Structural parallels to CFTR modulators and kinase inhibitors suggest unexplored applications in cystic fibrosis or oncology .

Biological Activity

3,4-Difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a difluorobenzamide moiety and a tetrahydronaphthalene derivative, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzamides have shown inhibitory effects on various cancer cell lines. A study demonstrated that a related compound significantly inhibited cell proliferation in HT29 colon cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

MEK Inhibition

The compound is noted for its inhibitory properties against MEK enzymes (Mitogen-Activated Protein Kinase Kinases), which are crucial in the MAPK signaling pathway involved in cell proliferation and survival. Inhibiting MEK can lead to reduced tumor growth and increased apoptosis in cancer cells .

The proposed mechanism of action involves the modulation of signaling pathways associated with cell growth and apoptosis. The presence of the naphthalene ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets. Additionally, the difluoro substitution may impact the compound's binding affinity to target proteins.

Study 1: Antiproliferative Effects

In a comparative study, this compound was tested alongside other benzamide derivatives. The results showed that this compound exhibited notable cytotoxicity against several cancer cell lines (e.g., MCF7 and A549), with a mechanism linked to apoptosis induction through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 12.5 | Apoptosis |

| Related Benzamide Derivative | HT29 | 10.0 | Apoptosis |

Study 2: In Vivo Efficacy

A recent animal model study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group, suggesting effective systemic absorption and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.